Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with various substituents including phenyl and trimethoxyphenyl groups. The compound has garnered interest due to its potential pharmacological properties and applications in scientific research.
Preparation Methods
The synthesis of Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
Cyclization: The triazole intermediate undergoes cyclization with a suitable reagent to form the triazolopyrimidine core.
Substitution Reactions: The phenyl and trimethoxyphenyl groups are introduced through substitution reactions using appropriate aryl halides.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens.
Scientific Research Applications
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of various enzymes and proteins, making it a candidate for studying enzyme kinetics and protein interactions.
Medicine: The compound exhibits pharmacological properties such as anti-inflammatory, anti-cancer, and neuroprotective effects, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The trimethoxyphenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives such as:
Ethyl 5-phenyl-7-(2,3,5-trimethoxyphenyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This compound differs in the position of the methoxy groups on the phenyl ring, which can affect its chemical reactivity and biological activity.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: This compound has a similar triazole-pyrimidine core but differs in the substituents, leading to different pharmacological properties.
7-Aryl-5-methyl-2-amino-triazolo-pyrimidines: These compounds have variations in the aryl and amino groups, which can influence their interaction with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24N4O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H24N4O5/c1-5-32-22(28)17-18(14-9-7-6-8-10-14)26-23-24-13-25-27(23)19(17)15-11-12-16(29-2)21(31-4)20(15)30-3/h6-13,19H,5H2,1-4H3,(H,24,25,26) |
InChI Key |
XDDPXSHALMGOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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